

Technical Guide: 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

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Compound of Interest

Compound Name: 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

CAS No.: 1314928-61-4

Cat. No.: B1455523

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Executive Summary

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) is a critical bicyclic heteroaromatic scaffold employed primarily in the discovery of small-molecule kinase inhibitors. As a bioisostere of purines and quinazolines, it serves as a high-value intermediate for synthesizing ATP-competitive inhibitors targeting Janus Kinases (JAK), Tropomyosin Receptor Kinases (TRK), and Adenosine receptors. This guide details its chemical identity, validated synthetic protocols, and application in medicinal chemistry.^[1]

Chemical Identity & Properties

Property	Data
CAS Number	1314928-61-4
IUPAC Name	4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Molecular Formula	C ₇ H ₆ ClN ₃
Molecular Weight	167.60 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water
Melting Point	120–125 °C (Typical for this class, varies by purity)
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen), desiccated

Synthetic Methodology

The synthesis of **4-chloro-2-methylpyrazolo[1,5-a]pyrazine** is a multi-step process requiring precise regiochemical control. The most robust route involves the construction of the pyrazolo[1,5-a]pyrazine core via N-alkylation of an aminopyrazole followed by cyclization and chlorination.

Retrosynthetic Analysis

The 4-chloro functionality is installed via nucleophilic aromatic substitution of a hydroxyl (tautomeric oxo) group using a chlorinating agent. The bicyclic core is assembled by condensing a 3-aminopyrazole derivative with a two-carbon electrophile.

Step-by-Step Protocol

Step 1: N-Alkylation of 3-Amino-5-methylpyrazole

- Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

- Solvent: DMF or Acetonitrile (anhydrous).
- Conditions: 60–80 °C, 4–6 hours.
- Mechanism: S_N2 attack by the pyrazole N1 nitrogen on the alkyl halide.
- Note: Regioselectivity is critical. 3-amino-5-methylpyrazole can alkylate at N1 or N2. Conditions favoring the thermodynamic product (N1-alkylation) are preferred to ensure the correct 2-methyl isomer in the final ring system.

Step 2: Cyclization to 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one

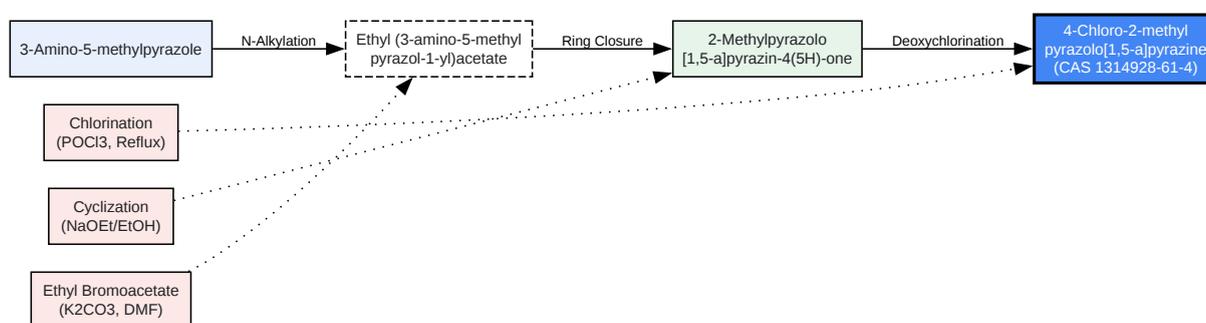
- Reagents: Sodium Ethoxide (NaOEt) in Ethanol or Sodium Hydride (NaH) in THF.
- Conditions: Reflux (EtOH) or 0 °C to RT (THF), 2–4 hours.
- Mechanism: Intramolecular nucleophilic acyl substitution. The exocyclic amine (NH₂) attacks the ester carbonyl, closing the pyrazine ring.
- Workup: Acidification with HCl precipitates the product.
- Yield: Typically 60–75%.^[2]

Step 3: Chlorination (The Key Transformation)

- Reagents: Phosphorus Oxychloride (POCl₃, excess).
- Catalyst: N,N-Dimethylaniline (catalytic) or Pyridine.
- Conditions: Reflux (100–110 °C), 3–12 hours.
- Protocol:
 - Suspend 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in neat POCl₃ (5–10 vol).
 - Add base catalyst dropwise.
 - Heat to reflux.^[3] The solid will dissolve as the reaction proceeds (conversion of C=O to C-Cl).

- Monitor by LC-MS (disappearance of mass $M+1 = 150$, appearance of $M+1 = 168/170$).
- Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature $<20\text{ }^{\circ}\text{C}$ to prevent hydrolysis of the product.
- Neutralize with NaHCO_3 and extract with Dichloromethane (DCM).
- Safety: POCl_3 is highly corrosive and reacts violently with water. Perform quenching in a fume hood behind a blast shield.

Reaction Workflow Diagram



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Figure 1: Synthetic workflow for **4-Chloro-2-methylpyrazolo[1,5-a]pyrazine** from commercially available precursors.

Medicinal Chemistry Applications

The **4-chloro-2-methylpyrazolo[1,5-a]pyrazine** scaffold is a versatile "warhead" precursor. The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$), allowing for the rapid generation of diverse libraries.

Functionalization Strategies[1][4][5][6]

- **S_nAr Reactions:** The C4-Cl bond is activated by the adjacent bridgehead nitrogen. It reacts readily with primary and secondary amines, alkoxides, and thiols.
 - Example: Reaction with morpholine or substituted anilines yields potent kinase inhibitors.
- **Suzuki-Miyaura Coupling:** The chloride can serve as an electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids, extending the aromatic system.

Target Classes

- **JAK Inhibitors:** The scaffold mimics the adenine core of ATP, fitting into the hinge region of Janus Kinases.
- **Adenosine Receptor Antagonists:** Derivatives have shown high affinity for A2A receptors, relevant in Parkinson's disease research.[\[4\]](#)
- **TRK Inhibitors:** Used in oncology to target NTRK gene fusion cancers.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data should be confirmed:

- **¹H NMR (400 MHz, DMSO-d₆):**
 - δ 8.5–9.0 ppm (1H, d, Pyrazine H-6).
 - δ 7.8–8.2 ppm (1H, d, Pyrazine H-7).
 - δ 6.5–7.0 ppm (1H, s, Pyrazole H-3).
 - δ 2.3–2.5 ppm (3H, s, Methyl group).
 - Note: The coupling constant (J) between H-6 and H-7 is characteristic of the pyrazine ring (~4–5 Hz).
- **LC-MS:**
 - ESI+ m/z: 168.02 (³⁵Cl) and 170.02 (³⁷Cl) in a 3:1 ratio.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- Reactivity: Stable under normal conditions but moisture-sensitive due to the potential hydrolysis of the C-Cl bond over prolonged exposure to humid air. Store under inert gas.

References

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